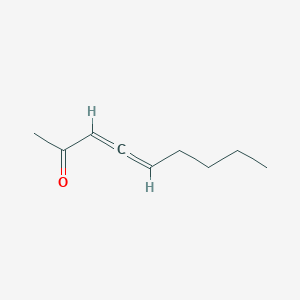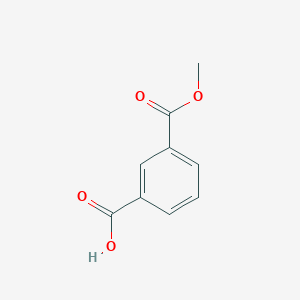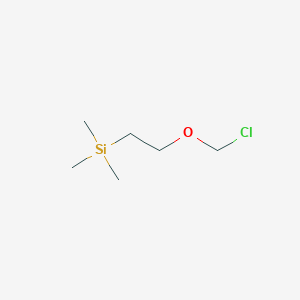
2-(三甲基硅烷)乙氧基甲基氯
描述
2-(Trimethylsilyl)ethoxymethyl chloride (TEMC) is an organosilicon compound that is used as a reagent in organic synthesis. It is a colorless liquid that is soluble in most organic solvents and is stable in air. TEMC is used in a variety of applications, including the synthesis of polymers, pharmaceuticals, and other organic compounds.
科学研究应用
四氢吡喃的合成
SEM-Cl 用于通过 Prins 型环化反应从高烯丙基醇合成 2,4,5-三取代四氢吡喃 . 四氢吡喃是许多天然产物和药物中的核心结构,因此该应用在有机化学领域具有重要意义。
羟基的保护
SEM-Cl 的主要用途是在有机合成中保护羟基 . 受保护基团可以在温和条件下使用有机溶剂中的氟化物选择性裂解,这对逐步合成过程至关重要。
氨基酸衍生物
SEM-Cl 用于在碳酸锂存在下从 N-保护的氨基酸制备氨基酸 SEM 酯 . 该方法在肽合成中特别有用,因为保护基团至关重要。
酰胺和磺酰胺的保护
该化合物广泛用于保护酰胺和磺酰胺基团中的氮 . 这种保护对于在不干扰氮反应性的情况下进行其他官能团的选择性反应至关重要。
酚类保护基
在复杂有机分子的合成中,SEM-Cl 用作酚类的保护基 . 这在制药行业对开发具有酚类结构的药物很重要。
羧基的保护
SEM-Cl 也用于在有机合成过程中保护羧基 . 这允许在不影响羧基的情况下对分子中的其他部分进行选择性反应。
温和的脱保护条件
SEM 基团可以使用多种试剂进行脱保护,例如溴化镁、四氟硼酸锂和三氟化硼乙醚 . 脱保护条件的这种灵活性有利于敏感分子。
侧氟酮的合成
SEM-Cl 已被用于制备 SEM-醚,该醚随后被去除并环化形成苯并氧杂环庚烷,这是侧氟酮合成中的关键步骤 . 这展示了该化合物在复杂有机结构合成中的作用。
作用机制
Target of Action
The primary target of 2-(Trimethylsilyl)ethoxymethyl chloride, also known as (2-(CHLOROMETHOXY)ETHYL)TRIMETHYLSILANE, are hydroxyl groups in organic compounds . The compound is used to protect these hydroxyl groups during organic synthesis .
Mode of Action
2-(Trimethylsilyl)ethoxymethyl chloride interacts with its targets by attaching to the hydroxyl groups in organic compounds, thereby protecting these groups during reactions . This protection can be selectively removed under mild conditions using fluoride in organic solvents .
Biochemical Pathways
The compound is involved in the synthesis of various organic compounds where hydroxyl groups need to be protected . The exact pathways and their downstream effects can vary depending on the specific synthesis process.
Result of Action
The result of the action of 2-(Trimethylsilyl)ethoxymethyl chloride is the protection of hydroxyl groups in organic compounds during synthesis . This allows for more complex reactions to take place without affecting these groups, and the protection can be selectively removed when no longer needed .
Action Environment
The action of 2-(Trimethylsilyl)ethoxymethyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and reacts slowly with water . Therefore, it should be stored and used under dry conditions. Furthermore, the compound is stable over a wide pH range, which allows it to be used in various organic solvents .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It may emit corrosive fumes .
未来方向
生化分析
Biochemical Properties
2-(Trimethylsilyl)ethoxymethyl chloride is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions It interacts with various biomolecules, including enzymes and proteins, to exert its effects
Molecular Mechanism
The molecular mechanism of action of 2-(Trimethylsilyl)ethoxymethyl chloride involves the protection of hydroxyl groups in biomolecules It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
2-(chloromethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXKZEMBEZGUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227327 | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76513-69-4 | |
| Record name | 2-(Trimethylsilyl)ethoxymethyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76513-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076513694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloromethyl 2-(trimethylsilyl)ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-(Trimethylsilyl)ethoxymethyl chloride in organic synthesis?
A1: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is widely employed as a protecting group for alcohols. [] This is due to its ability to form a relatively stable ether linkage with the hydroxyl group, rendering it unreactive towards various reagents and conditions. []
Q2: How does the structure of SEM-Cl contribute to its reactivity?
A2: SEM-Cl (C₆H₁₅ClOSi, MW 166.75) [] features a chloride atom bonded to a carbon atom, which is further attached to a trimethylsilyl and an ethoxymethyl group. [] This structure allows for facile nucleophilic substitution reactions, particularly with alcohols in the presence of a base, leading to the formation of the corresponding 2-(Trimethylsilyl)ethoxymethyl (SEM) ether.
Q3: Can you provide an example of a specific reaction where SEM-Cl is used for protection?
A3: In a study focusing on the synthesis of oligosaccharides, researchers utilized SEM-Cl to protect the free alcohol groups in a disaccharide molecule. [] This protection step was crucial for enabling subsequent reactions to proceed regioselectively, ultimately leading to the successful synthesis of a branched tetrasaccharide. []
Q4: Besides alcohols, are there other functional groups that SEM-Cl can protect?
A4: Yes, SEM-Cl has demonstrated utility in protecting secondary aryl amines [] and nitrogen atoms in heterocycles such as imidazole, indole, and pyrrole. [] This versatility makes it a valuable tool in multistep organic synthesis where orthogonal protection strategies are crucial.
Q5: Are there any safety concerns associated with handling SEM-Cl?
A5: Researchers should be aware that SEM-Cl is moisture-sensitive, corrosive, and flammable. [] It is also classified as a lachrymator, meaning it can cause irritation and tearing of the eyes. [] Therefore, it is crucial to handle this reagent with care, using appropriate personal protective equipment and working in a well-ventilated area.
Q6: What are the storage recommendations for SEM-Cl?
A6: Due to its sensitivity to moisture, SEM-Cl should be stored under an inert atmosphere, ideally in a glass container with a tight seal. [] This will help to prevent degradation and maintain the reagent's purity and effectiveness.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


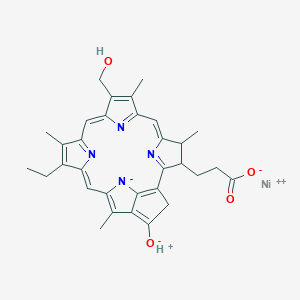
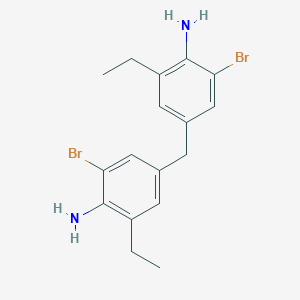
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)
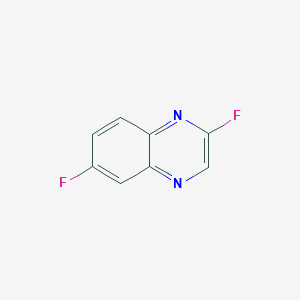
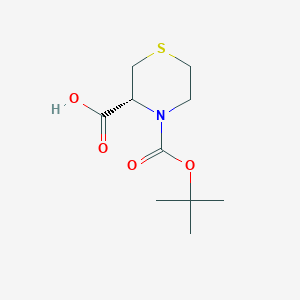

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
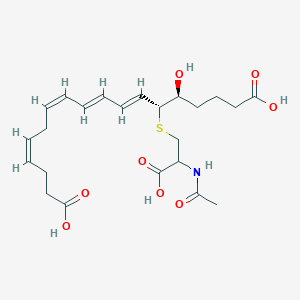

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
